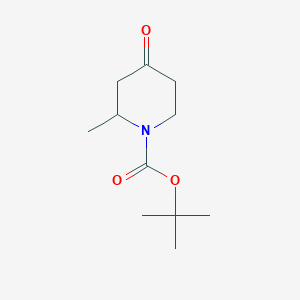

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. This compound is characterized by its piperidine ring structure, which is functionalized with a tert-butyl ester group and a ketone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methyl-4-oxopiperidine.

Protection: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.

Oxidation: The methyl group at the 2-position is oxidized to form the ketone group.

The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation steps. The reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent addition rates are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is utilized as a versatile building block in the synthesis of complex organic molecules. The presence of a ketone functional group, a tert-butyl ester, and a chiral center allows for various chemical transformations that are essential in organic chemistry.

Key Reactions and Transformations

- Asymmetric Synthesis : The compound is instrumental in synthesizing enantiomerically pure compounds, which are vital for pharmaceutical applications. Its chirality allows chemists to produce specific stereoisomers that may exhibit different biological activities.

- Formation of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds, including potential anti-cancer and anti-bacterial agents. Studies have indicated that piperidine derivatives can interact with biological targets such as enzymes and receptors, providing insights into their pharmacokinetics and pharmacodynamics .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structure allows it to be modified to create new drug candidates with improved efficacy and reduced side effects.

Therapeutic Applications

- Anticancer Agents : Research has focused on piperidine derivatives for their potential use in cancer therapy. The ability to modify the compound's structure opens avenues for developing new anticancer drugs.

- Antibacterial Properties : Similar structural analogs have been studied for antibacterial activity, indicating that this compound may also hold promise in combating bacterial infections.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of related compounds that share similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | Enantiomer; similar reactivity but different stereochemistry | Different biological activity due to stereochemistry |

| tert-Butyl 4-oxopiperidine-1-carboxylate | Lacks the methyl group | Altered steric and electronic properties affecting reactivity |

| tert-Butyl 2-methylpiperidine-1-carboxylate | Lacks the ketone group | Affects reactivity and applications compared to the target compound |

This comparative analysis highlights how the unique combination of functional groups in this compound distinguishes it from its analogs, making it particularly valuable in asymmetric synthesis and pharmaceutical development.

Case Study 1: Interaction with Biological Targets

Research involving similar piperidine derivatives has shown their interactions with various enzymes and receptors. These studies help elucidate the pharmacological profiles of these compounds, informing drug design strategies aimed at optimizing therapeutic effects while minimizing adverse reactions .

Case Study 2: Synthesis of Bioactive Molecules

A study demonstrated the successful synthesis of a series of piperidine-based compounds using this compound as a starting material. The resulting compounds exhibited promising biological activities, including cytotoxicity against cancer cell lines, underscoring the compound's utility in medicinal chemistry .

Wirkmechanismus

The mechanism of action of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but serves as a precursor for the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific compounds synthesized from it.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds such as:

Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the methyl group at the 2-position.

Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains difluoro groups instead of a methyl group.

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: Has a benzyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and synthetic utility compared to its analogs.

Biologische Aktivität

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including reductive amination and cyclization reactions. The compound typically features a piperidine ring substituted with a tert-butyl group and a carbonyl functionality, which plays a crucial role in its biological activity.

A notable synthesis method involves the cyclization of amine-substituted enones under acidic conditions, which yields a mixture of diastereomers (trans and cis) with varying yields depending on the reaction conditions. For instance, a study reported that the formation of 2,6-trans-4-oxopiperidines occurred in high yields (73–88%) under optimized conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have shown promising antiproliferative activity against various cancer cell lines, with IC50 values ranging from 25 to 440 nM. These compounds exert their effects by inhibiting tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .

Table 1: Antiproliferative Activity of Tert-butyl 2-methyl-4-oxopiperidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | L1210 | 250 |

| Compound B | HeLa | 300 |

| Compound C | CEM | 440 |

| Compound D | K562 | 700 |

This table summarizes the IC50 values for selected derivatives, illustrating their varied potency across different cancer cell lines.

The mechanism by which these compounds exert their anticancer effects involves binding to the colchicine site on tubulin. This binding inhibits the normal polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase. For instance, one study demonstrated that treatment with certain derivatives increased the percentage of cells in the G2/M phase significantly, confirming their role as tubulin inhibitors .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro testing on human peripheral blood mononuclear cells indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

- Pharmacokinetics : The pharmacokinetic profile shows that this compound is permeable across biological membranes (Log Kp = -6.89 cm/s) but does not act as a substrate for major cytochrome P450 enzymes (CYP) involved in drug metabolism .

- Comparative Analysis : A comparative analysis with other piperidine-containing compounds revealed that those with similar structural motifs exhibited enhanced biological activity, emphasizing the importance of molecular structure in determining efficacy .

Eigenschaften

IUPAC Name |

tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYWQCBINPHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514524 | |

| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190906-92-4 | |

| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190906-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.